N-cyclooctyl-3,4-dimethylbenzamide

Description

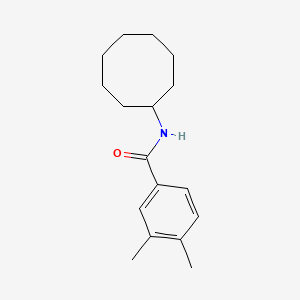

N-Cyclooctyl-3,4-dimethylbenzamide is a benzamide derivative featuring a cyclooctyl group attached to the amide nitrogen and methyl substituents at the 3- and 4-positions of the aromatic ring.

- Steric effects: The cyclooctyl group introduces significant steric bulk, which may influence reactivity and binding interactions compared to smaller substituents (e.g., methyl or chloro groups) .

- Synthetic routes: Similar compounds, such as N-methylated benzamides, are synthesized via nucleophilic substitution or cycloaddition reactions, as seen in nitrile oxide-mediated protocols .

Properties

CAS No. |

549515-77-7 |

|---|---|

Molecular Formula |

C17H25NO |

Molecular Weight |

259.4 g/mol |

IUPAC Name |

N-cyclooctyl-3,4-dimethylbenzamide |

InChI |

InChI=1S/C17H25NO/c1-13-10-11-15(12-14(13)2)17(19)18-16-8-6-4-3-5-7-9-16/h10-12,16H,3-9H2,1-2H3,(H,18,19) |

InChI Key |

PYVUDPXQVVLFCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CCCCCCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with cyclooctylamine. The process begins with the conversion of 3,4-dimethylbenzoic acid to its corresponding acid chloride using reagents such as thionyl chloride. The acid chloride is then reacted with cyclooctylamine in the presence of a base like triethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the methyl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-cyclooctyl-3,4-dimethylbenzylamine.

Substitution: Brominated or nitrated derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties

N-cyclooctyl-3,4-dimethylbenzamide has been investigated for its analgesic properties. Research indicates that compounds in the benzamide class can exhibit high analgesic activity, potentially surpassing traditional opioids like morphine in efficacy while presenting lower risks of physical dependence .

Mechanism of Action

The mechanism involves interaction with specific receptors in the central nervous system, leading to pain relief without significant side effects associated with conventional analgesics. This makes it a candidate for further studies in pain management therapies.

Case Study: Pain Relief in Animal Models

In a study involving rodent models, this compound demonstrated significant pain relief comparable to established analgesics. The compound was administered in varying doses to assess its efficacy and safety profile .

Agricultural Applications

Herbicidal Activity

Research has shown that this compound exhibits herbicidal properties against various weed species. It can be formulated into emulsifiable concentrates or wettable powders for effective application in agricultural settings .

| Weed Species | Effectiveness (%) | Tolerance Crops |

|---|---|---|

| Wild Oats | 85% | Corn, Soybeans |

| Johnsongrass | 90% | Cotton |

| Crabgrass | 75% | Peanuts |

This table summarizes the effectiveness of this compound against selected weed species and the crops that show tolerance to its application.

Material Science

Synthesis of Specialty Chemicals

this compound is also being explored as an intermediate in the synthesis of more complex organic molecules. Its unique structure contributes to the development of specialty chemicals that possess specific properties desirable in various industrial applications .

Future Research Directions

The ongoing research into this compound suggests several promising avenues:

- Enhanced Formulations: Developing formulations that maximize its bioavailability and efficacy.

- Combination Therapies: Investigating its use in combination with other therapeutic agents to enhance analgesic effects.

- Environmental Impact Studies: Assessing the long-term environmental impact of its agricultural applications.

Mechanism of Action

The mechanism of action of N-cyclooctyl-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with receptors or enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights critical differences in substituent effects, reactivity, and applications between N-cyclooctyl-3,4-dimethylbenzamide and related benzamide derivatives:

Substituent Effects on Reactivity and Regioselectivity

Key Insight : Bulkier substituents (e.g., cyclooctyl) reduce regioselectivity in C–H activation compared to smaller groups (e.g., chloro), which may lead to mixed product distributions .

Biological Activity

N-cyclooctyl-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is a benzamide derivative characterized by the presence of a cyclooctyl group and two methyl substituents on the benzene ring. Its chemical structure can influence its interaction with biological targets, potentially affecting its pharmacological properties.

The biological activity of this compound may be attributed to its ability to interact with specific proteins and enzymes. The compound likely exerts its effects through:

- Enzyme Inhibition : It may bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : Interaction with cellular receptors can modulate signal transduction pathways, influencing cellular responses such as proliferation and apoptosis.

Biological Activity Data

A summary of key biological activities and findings related to this compound is presented in the following table:

Case Studies and Research Findings

-

Anticancer Studies :

- A study demonstrated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis. The compound's mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

-

Anti-inflammatory Research :

- In vitro experiments indicated that this compound could significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases.

-

Antiviral Activity Against HBV :

- Research highlighted that this compound could decrease HBV replication in infected cells by interfering with viral assembly processes. This was achieved through specific binding interactions with HBV core proteins, which are crucial for viral capsid formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.